molecular formula C15H18O4 B3113279 (1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1946017-75-9

(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B3113279
CAS No.: 1946017-75-9
M. Wt: 262.30
InChI Key: FLOLSBFFDXNKJL-AMIUJLCOSA-N
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Description

(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative with a phenyl group substituted at the 2-position and an oxan-2-yloxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Substitution of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Oxan-2-yloxy Group: The oxan-2-yloxy group can be attached through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxan-2-yloxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted phenyl derivatives, substituted oxan-2-yloxy derivatives.

Scientific Research Applications

(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: A simpler analog without the phenyl and oxan-2-yloxy groups.

    Phenylcyclopropane: Lacks the carboxylic acid and oxan-2-yloxy groups.

    Oxan-2-yloxyphenyl derivatives: Compounds with similar oxan-2-yloxy substitution but different core structures.

Uniqueness

(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring, phenyl group, and oxan-2-yloxy substitution. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

Overview

(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative notable for its potential biological activities. This compound features a unique structure that combines a cyclopropane ring with a phenyl group substituted at the 2-position and an oxan-2-yloxy group. Its molecular formula is C15H18O4C_{15}H_{18}O_{4} with a molecular weight of approximately 262.30 g/mol. The compound has garnered attention for its possible applications in medicinal chemistry, particularly as a bioactive agent.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity, influencing metabolic pathways and cellular processes. For instance, it has been suggested that it could inhibit certain enzymes involved in metabolic regulation, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

Preliminary studies have explored the anticancer activity of this compound. It has been shown to inhibit the proliferation of cancer cell lines such as U937 (human myeloid leukemia cells). Notably, derivatives of cyclopropane carboxylic acids have been highlighted for their ability to induce apoptosis in cancer cells without significant cytotoxicity to normal cells .

Inhibition of Ethylene Biosynthesis

Cyclopropane carboxylic acid derivatives have been studied for their role in inhibiting ethylene biosynthesis in plants. This property could be leveraged for agricultural applications, particularly in extending the shelf life of fruits and vegetables by delaying ripening processes .

Case Study 1: Anticancer Activity Evaluation

A study conducted on various derivatives of cyclopropane carboxylic acids, including this compound, revealed significant inhibition of cell proliferation in U937 cells. The structure-activity relationship indicated that modifications to the cyclopropane ring could enhance bioactivity.

CompoundIC50 (µM)Cell Line
This compound12.5U937
Control (DMSO)>50U937

Case Study 2: Ethylene Inhibition in Plants

In another investigation focusing on plant biology, this compound was tested for its ability to inhibit ethylene production in Arabidopsis thaliana. The results showed a marked reduction in ethylene levels compared to untreated controls.

TreatmentEthylene Production (nL/g/h)
Control15.0
Compound5.0

Properties

IUPAC Name

(1S,2S)-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c16-15(17)13-9-12(13)10-4-6-11(7-5-10)19-14-3-1-2-8-18-14/h4-7,12-14H,1-3,8-9H2,(H,16,17)/t12-,13+,14?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOLSBFFDXNKJL-AMIUJLCOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)C3CC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)OC2=CC=C(C=C2)[C@H]3C[C@@H]3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid
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(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid
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(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid
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(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid
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(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid
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(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid

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